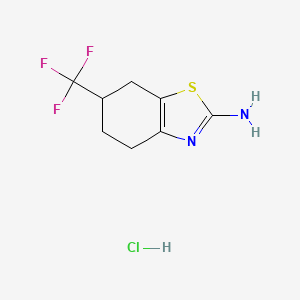

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethyl compounds are known for their abundance in pharmaceutical and agrochemical products due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The trifluoromethyl group plays an increasingly important role in these industries .

Synthesis Analysis

The synthesis of trifluoromethyl compounds often involves transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds can be verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . DFT calculations employing B3LYP method with 6-311++G(d,p) basis set can be used to determine the theoretical characterization, spectroscopic, and electronic properties of the compound .Chemical Reactions Analysis

Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl compounds . This process plays an important role in the synthesis of pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds can vary widely. For example, some trifluoromethyl compounds are solids with a sweet odor . Their density, flash point, refractive index, and vapor pressure can be determined experimentally .Scientific Research Applications

Synthesis and Material Applications

A novel trifluoromethyl-substituted bis(ether amine) monomer was prepared for the synthesis of new fluorinated polyimides. These polyimides, derived from aromatic tetracarboxylic dianhydrides, exhibit excellent thermal stability, low moisture absorption, low dielectric constants, and can form transparent, flexible films. Such materials have potential applications in advanced electronics due to their desirable physical and chemical properties (Chung & Hsiao, 2008).

Organic Chemistry and Synthesis

The study of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol synthesis highlights its importance as an intermediate in organic synthesis. The method involves cyclization and hydrolytic cleavage, leading to the creation of 4H-1,4-benzothiazines and their sulfones, showcasing the compound's versatility in synthesizing fluorinated organic molecules (Thomas, Gupta, & Gupta, 2003).

Luminescent Materials

Fluorinated benzothiazole-derived ligands have been synthesized and studied for their potential in luminescent zinc(II) complexes. These complexes demonstrate broad visible photoluminescence, making them candidates for materials in lighting and display technologies. The study illustrates the effect of fluorination on the photophysical properties of these complexes (Li et al., 2013).

Corrosion Inhibition

Benzimidazole derivatives, with functional groups similar to the compound , have been shown to act as efficient corrosion inhibitors for mild steel in acidic media. These inhibitors form complexes with ferrous species on the steel surface, highlighting the potential of such compounds in protecting industrial materials (Tang et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group are known to interact with various biological targets, enhancing certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Mode of Action

The trifluoromethyl group is known to have high reactivity with thiols . This suggests that the compound might interact with its targets through thiol groups, leading to changes in the target’s function or structure.

Biochemical Pathways

The degradation of trifluoromethyl-substituted aromatic compounds has been observed in certain microbial pathways . The compound might affect these or similar pathways, leading to downstream effects on various biological processes.

Pharmacokinetics

Compounds with a trifluoromethyl group are known to undergo extensive first-pass metabolism, with major metabolites including 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . These properties could impact the compound’s bioavailability.

Result of Action

The presence of a trifluoromethyl group in a compound can enhance certain properties of drugs, such as lipophilicity, metabolic stability, and potency . This suggests that the compound might have similar effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the strength of the carbon-fluorine bond in trifluoromethyl groups conveys stability to fluorinated drugs, making them likely to be recalcitrant in the environment . These compounds may also be partially metabolized to more toxic metabolites .

properties

IUPAC Name |

6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2S.ClH/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5;/h4H,1-3H2,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTDWSFSCRIACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(F)(F)F)SC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Fluoro-2-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2940711.png)

![(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2940716.png)

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940724.png)

![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2940726.png)

methanone](/img/structure/B2940727.png)

![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)

![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)